
Avn-944
Descripción general
Descripción
AVN-944 es un inhibidor de molécula pequeña de la inosina monofosfato deshidrogenasa (IMPDH), una enzima que juega un papel crucial en la síntesis de novo de los nucleótidos de guanina. Este compuesto ha demostrado un potencial significativo en la inhibición de la proliferación de varios tipos de células tumorales hematológicas y epiteliales . This compound se está investigando por su potencial terapéutico en el tratamiento de neoplasias hematológicas avanzadas, incluida la leucemia, el linfoma, el mieloma múltiple y el cáncer de páncreas .
Métodos De Preparación
La síntesis de AVN-944 implica varios pasos, comenzando con la preparación de intermediarios claveLas condiciones de reacción a menudo involucran el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado . Los métodos de producción industrial para this compound están diseñados para optimizar el rendimiento y la pureza, asegurando que el compuesto cumpla con los requisitos estrictos para las aplicaciones farmacéuticas .
Análisis De Reacciones Químicas
AVN-944 se somete a varias reacciones químicas, incluida la oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .
Aplicaciones Científicas De Investigación
En química, se utiliza como una herramienta para estudiar la inhibición de la inosina monofosfato deshidrogenasa y sus efectos sobre la biosíntesis de nucleótidos . En biología, AVN-944 se emplea para investigar el papel de los nucleótidos de guanina en la proliferación celular y la apoptosis . En medicina, this compound se está explorando como un agente terapéutico para el tratamiento de varios cánceres, particularmente neoplasias hematológicas .
Mecanismo De Acción
AVN-944 ejerce sus efectos al inhibir la inosina monofosfato deshidrogenasa, que es la enzima limitante de la velocidad en la producción de nucleótidos de guanina a través de la vía biosintética de novo . Al inhibir esta enzima, this compound agota las reservas de nucleótidos de guanina, lo que lleva a la interrupción de la síntesis de ADN y ARN . Esto, a su vez, induce la apoptosis e inhibe la proliferación celular . Los objetivos moleculares y las vías involucradas en el mecanismo de acción de this compound incluyen la inhibición de la inosina monofosfato deshidrogenasa y el consiguiente agotamiento de los nucleótidos de guanina .
Comparación Con Compuestos Similares
AVN-944 es único entre los inhibidores de la inosina monofosfato deshidrogenasa debido a su alta selectividad y potencia . Compuestos similares incluyen el ácido micofenólico, la mizorribina y la brequinara . Si bien estos compuestos también inhiben la inosina monofosfato deshidrogenasa, this compound ha demostrado una actividad antitumoral superior en estudios preclínicos . Además, this compound tiene una estructura química distinta que contribuye a sus propiedades farmacológicas únicas .
Actividad Biológica
AVN-944 is a selective inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the de novo synthesis of purine nucleotides. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its antiproliferative effects on various cancer cell lines.
This compound operates primarily by inhibiting the activity of both isoforms of IMPDH, leading to a depletion of guanine nucleotides. This depletion significantly affects cellular processes such as proliferation and apoptosis. The mechanism can be summarized as follows:
- Inhibition of IMPDH : this compound selectively inhibits IMPDH, resulting in reduced guanine nucleotide synthesis.
- Cell Cycle Arrest : The compound induces cell cycle arrest, particularly in the G1 phase for androgen-responsive prostate cancer cells (e.g., LNCaP) and S-phase block in androgen-independent cells (e.g., DU145, PC-3) .
- Induction of Apoptosis : this compound promotes both caspase-dependent and caspase-independent apoptotic pathways, evidenced by the activation of apoptotic markers such as cytochrome c release and PARP cleavage .
Antiproliferative Effects
This compound has demonstrated significant antiproliferative activity across various cancer cell lines, with IC50 values ranging from 0.02 µM to 0.279 µM depending on the cell type . The following table summarizes the effects observed in specific prostate cancer cell lines:
Cell Line | IC50 (µM) | Cell Cycle Effect | Apoptosis Induction |
---|---|---|---|
LNCaP | 0.02 | G1 arrest | Caspase-dependent |
CWR22Rv1 | 0.05 | S-phase block | Caspase-independent |
DU145 | 0.1 | S-phase block | Caspase-dependent |
PC-3 | 0.15 | S-phase block | Caspase-dependent |
Morphological Changes
Treatment with this compound resulted in distinct morphological changes in prostate cancer cells, including:
- LNCaP Cells : Induced outgrowth processes and cell enlargement.
- DU145 Cells : Cytosolic vacuolization observed.
- PC-3 Cells : Similar enlargement and vacuolization effects noted .
Gene Expression Modulation
This compound has been shown to significantly alter gene expression profiles associated with cancer progression and apoptosis:
- Gene Induction : Increased expression of tumor suppressor genes such as MIG-6 and NDRG1 was noted.
- Apoptotic Markers : The expression of pro-apoptotic proteins like Bok, Bax, and Noxa was enhanced in androgen-responsive cell lines .
Preclinical Studies
Preclinical studies have established that this compound effectively inhibits the proliferation of lymphoid and myeloid cells, suggesting a broader application in hematologic malignancies .
Phase I Clinical Trials
A Phase I dose-ranging study evaluated the pharmacokinetics and safety profile of this compound in healthy volunteers:
- Dosing Range : Participants received doses ranging from 25 mg to 250 mg.
- Safety Profile : Reported adverse events were mild to moderate, with no serious complications noted.
- Pharmacodynamics : Significant IMPDH inhibition was observed at doses greater than 100 mg, with a rapid clearance from plasma .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of AVN-944 in cancer cells, and how does it influence experimental design?
this compound is a selective, non-competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), particularly isoforms IMPDH1 and IMPDH2 (Ki = 6–10 nM). IMPDH catalyzes the rate-limiting step in de novo GTP biosynthesis, which is critical for nucleotide-dependent processes like DNA replication and RNA splicing . In cancer models, this compound depletes intracellular GTP pools, leading to apoptosis and cell cycle arrest. Methodological Guidance : When designing experiments, monitor GTP levels (e.g., via LC-MS) and correlate with IMPDH activity assays. Use cell lines with differential IMPDH2 expression (e.g., MLLGA vs. MLLGB AML subtypes) to assess subtype-specific responses .
Q. Which experimental models are most suitable for studying this compound’s anticancer effects?
AML cell lines (e.g., R6171 and T2354) with KMT2A rearrangements are well-characterized models. These models exhibit subtype-specific responses: MLLGA cells show higher IMPDH2 expression and greater sensitivity to this compound compared to MLLGB . For solid tumors, prioritize models with upregulated de novo nucleotide synthesis pathways. Methodological Guidance : Stratify cell lines by IMPDH2 protein/mRNA levels and proliferation rates. Use dose-response curves (e.g., 0.1–10 µM this compound) to quantify IC50 values and validate via RNAi knockdown of IMPDH2 .
Q. How does this compound exhibit antiviral activity, and what experimental approaches validate this?
this compound reduces GTP levels in infected cells, inhibiting replication of DNA viruses (e.g., vaccinia virus) and RNA viruses. Its broad-spectrum antiviral activity has been demonstrated in MPXV-infected Huh7 cells, with IC50 values <1 µM . Methodological Guidance : Use reporter gene assays (e.g., luciferase-expressing vaccinia virus) to quantify viral replication. Pair with cytotoxicity assays (e.g., WST) to calculate selectivity indices (SI = CC50/IC50) .
Advanced Research Questions
Q. How can phosphoproteomics resolve contradictory responses to this compound in different AML subtypes?
In MLLGA AML, this compound increases phosphorylation of nucleosome-associated proteins (e.g., RNA splicing factors), while in MLLGB, it reduces phosphorylation of plasma membrane proteins. These differences correlate with IMPDH2 expression and nucleolar protein abundance . Methodological Guidance : Perform eTerm enrichment analysis on phosphoproteomic data (p < 0.05, log2 fold change >0.7). Use stratified Spearman correlations to link phosphorylation patterns with drug sensitivity scores (DSS) .
Q. What biomarkers predict this compound sensitivity, and how are they validated?
IMPDH2 protein/mRNA levels strongly correlate with this compound DSS in KMT2Ar-AML (ρ > 0.6, p < 0.001). Conversely, DPYD (a pyrimidine degradation enzyme) expression negatively correlates with sensitivity . Methodological Guidance : Validate biomarkers via qPCR, western blotting, and GTP pool quantification in patient-derived xenografts (PDXs). In clinical trials, correlate IMPDH2 expression with GTP depletion and gene expression changes (e.g., 32-gene signature linked to nucleotide metabolism) .
Q. How can multi-omics integration improve understanding of this compound’s effects?
Integrate phosphoproteomics with transcriptomics (e.g., HOXA gene expression) and proteomics (e.g., nucleolar protein levels) to identify pathways driving resistance. For example, MLLGA cells with high HOXA3/4/7 expression and DOT1L phosphorylation show enhanced sensitivity . Methodological Guidance : Apply Benjamini-Hochberg-adjusted Fisher’s exact tests to identify enriched pathways. Use principal component analysis (PCA) to separate treatment effects from baseline variability .
Q. What challenges exist in translating this compound to clinical trials, and how can they be addressed?
Phase I trials showed this compound was well-tolerated in hematologic malignancies, but Phase II trials (e.g., NCT00493441 in pancreatic cancer) were terminated due to unclear efficacy . Methodological Guidance : Prioritize patient stratification using IMPDH2/DPYD biomarkers. Design trials with combination therapies (e.g., this compound + gemcitabine) to target parallel nucleotide pathways .
Q. How can contradictory data on this compound’s impact on cell proliferation be reconciled?
While this compound sensitivity correlates with proliferation in KMT2Ar-AML (ρ = 0.45, p < 0.01), phosphoproteomic signatures (e.g., nucleolar proteins) better predict DSS than proliferation alone . Methodological Guidance : Use multivariate regression to disentangle proliferation-dependent and -independent effects. Validate via CRISPR screens targeting IMPDH2 or nucleolar regulators .
Propiedades
IUPAC Name |
[(2R)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCPCOJTCINIFZ-OXJNMPFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183921 | |
Record name | AVN 944 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
AVN944 inhibits IMPDH and appears to induce apoptosis. Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients, even at the trial's lowest doses. Following continued dosing of AVN944, this marker of disease cell stress was elevated even in the absence of circulating levels of the drug between doses. | |
Record name | AVN-944 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05500 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
297730-17-7 | |
Record name | AVN 944 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0297730177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AVN 944 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80183921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AVN-944 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3NPL1V48Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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